5-Chloronicotinamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDTIIAQNGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343961 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284040-69-3 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloronicotinamide
Strategic Approaches for the Synthesis of 5-Chloronicotinamide and its Derivatives
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the modification of the pyridine (B92270) ring or the construction of the nicotinamide (B372718) scaffold itself. These methods leverage fundamental organic reactions tailored to the specific reactivity of the pyridine nucleus.
Halogenation Reactions in Nicotinamide Chemistry
Direct halogenation of the nicotinamide scaffold is a primary strategy for introducing a chlorine atom onto the pyridine ring. The position of substitution is dictated by the electronic properties of the ring and the directing effects of the carboxamide group. For analogous compounds, chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are employed to achieve chlorination on the nicotinamide backbone. vulcanchem.com
The synthesis of related di-halogenated nicotinamides, such as 2-Bromo-5-chloronicotinamide, involves controlled bromination and chlorination of nicotinamide precursors. These reactions require careful management of conditions, including temperature and solvent, to ensure high yield and regioselectivity. Industrial-scale production often refines these halogenation processes to optimize efficiency and product purity.
Condensation Reactions for Nicotinamide Scaffold Construction
Condensation reactions provide a versatile route to the nicotinamide scaffold by forming the crucial amide bond. These reactions typically involve coupling a pyridine carboxylic acid derivative with an amine source. A general and widely used method for amide bond formation is the reaction of an acyl chloride with an amine. researchgate.net For instance, the synthesis of N-substituted nicotinamide derivatives has been demonstrated through the condensation of 6-chloropyridine-3-carbonyl chloride with p-amino acetophenone. researchgate.net
Another approach involves the condensation of nicotinamide itself with other molecules. For example, N-hydroxymethyl-nicotinamide is prepared by treating nicotinamide with formaldehyde (B43269) in the presence of a base like potassium carbonate. nih.gov More complex structures are assembled through multi-step sequences, such as the three-step reaction to synthesize N-PAMs (NAMPT Positive Allosteric Modulators) which starts with the condensation of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with substituted phenylhydrazines. acs.org
| Reaction Type | Reactants | Product Type | Reference |
| Amide Formation | 6-chloropyridine-3-carbonyl chloride, p-amino acetophenone | N-substituted-6-chloronicotinamide | researchgate.net |
| Aldehyde Condensation | Nicotinamide, Formaldehyde | N-hydroxymethyl-nicotinamide | nih.gov |
| Multi-step Condensation | 4,6-dichloropyrimidine-5-carbaldehyde, Phenylhydrazines | Pyrazolopyrimidine intermediates | acs.org |
Derivatization of Chloropyridine Carboxylic Acids
A highly effective method for synthesizing this compound is through the derivatization of its corresponding carboxylic acid, 5-chloronicotinic acid. This strategy involves converting the carboxylic acid group into a more reactive species, which is then reacted with ammonia (B1221849) or an amine to form the amide.
The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. rsc.org The process typically begins with the activation of the carboxylic acid. This can be achieved by converting it into an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to yield the primary amide, this compound. This approach is exemplified in the synthesis of 2-chloronicotinamide (B82574) from 2-chloronicotinic acid. chemicalbook.com
Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. rsc.org
Table of Derivatization Reagents for Carboxylic Acids
| Reagent Class | Example Reagent | Function | Reference |
|---|---|---|---|
| Halogenating Agents | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | uark.edu |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Promotes direct amide formation in organic solvents | thermofisher.com |
Advanced Synthetic Techniques and Green Chemistry in this compound Production
In recent years, the focus of chemical synthesis has shifted towards more sustainable and efficient methodologies. Green chemistry principles are increasingly being applied to the production of pharmaceuticals and fine chemicals, including nicotinamide derivatives. researchgate.netmdpi.comacs.org This involves the use of biocatalysts and advanced reactor technologies to minimize waste, reduce energy consumption, and improve safety.
Biocatalytic Synthesis and Enzyme-Mediated Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and efficiency under mild conditions. rsc.org This approach offers a green alternative to traditional chemical methods. researchgate.net Enzymes such as hydrolases, nitrilases, and lipases have been successfully employed in the synthesis of nicotinamide and its derivatives. beilstein-journals.orgrsc.org
Amidase enzymes, for example, can catalyze the hydrolysis of a nitrile (like 3-cyanopyridine) directly to the corresponding carboxylic acid (nicotinic acid) or can hydrolyze an amide. researchgate.netresearchgate.net The enzyme amidase from Pseudomonas aeruginosa (Pa-Ami) has been engineered to enhance its catalytic efficiency for the hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. researchgate.netresearchgate.net Similarly, nitrilase enzymes are used for the production of nicotinic acid from 3-cyanopyridine. researchgate.netresearchgate.net
Lipases, such as Novozym® 435 from Candida antarctica, are effective catalysts for the synthesis of nicotinamide derivatives through the amidation of nicotinic acid esters with amines. rsc.orgnih.govnih.gov These enzymatic reactions often result in high yields and can be performed in environmentally friendly solvents. rsc.orgnih.gov
Examples of Enzymes in Nicotinamide-related Synthesis
| Enzyme | Reaction Type | Substrate → Product | Reference |
|---|---|---|---|
| Nitrilase | Hydrolysis | 3-cyanopyridine → Nicotinic acid | researchgate.net |
| Amidase | Hydrolysis | 2-chloronicotinamide → 2-chloronicotinic acid | researchgate.netresearchgate.net |
| Lipase (Novozym® 435) | Amidation | Methyl nicotinate (B505614) + Amine → Nicotinamide derivative | rsc.orgnih.govnih.gov |
Continuous-Flow Microreactor Methodologies for Enhanced Efficiency
Continuous-flow microreactors offer significant advantages over traditional batch processing for chemical synthesis. researchgate.netbeilstein-journals.org These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety, particularly for highly exothermic or hazardous reactions. researchgate.netbeilstein-journals.orglabunlimited.com The high surface-area-to-volume ratio in microreactors ensures efficient heat transfer, preventing the formation of hot spots and unwanted side products. labunlimited.com
The synthesis of nicotinamide derivatives has been successfully adapted to continuous-flow systems. A green and concise synthesis of various nicotinamide derivatives was developed using Novozym® 435 as a catalyst in a continuous-flow microreactor. rsc.orgnih.govnih.gov This method achieved high product yields (81.6–88.5%) with significantly shorter reaction times (35 minutes) compared to batch processes (24 hours). rsc.orgrsc.orgnih.govnih.gov The process also utilized an environmentally friendly solvent, tert-amyl alcohol. rsc.orgnih.gov The scalability of such processes has been demonstrated, showing potential for industrial application in producing nitroaromatic compounds, which are key intermediates for many pharmaceuticals. rsc.org
Comparison of Batch vs. Continuous-Flow Synthesis of Nicotinamide Derivatives
| Parameter | Batch Reactor | Continuous-Flow Microreactor | Reference |
|---|---|---|---|
| Reaction Time | 24 hours | 35 minutes | rsc.orgnih.gov |
| Product Yield | Lower | Significantly Increased (up to 88.5%) | rsc.orgnih.govnih.gov |
| Process Control | Limited | Precise control over temperature & mixing | researchgate.netlabunlimited.com |
| Safety | Higher risk for exothermic reactions | Inherently safer | researchgate.netbeilstein-journals.org |
| Scalability | Problematic | Readily scalable | researchgate.netrsc.org |
Sustainable Reaction Media and Conditions
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. nih.govacs.org These principles advocate for the use of safer solvents, renewable feedstocks, and energy-efficient processes. nih.govhuarenscience.com In the context of synthesizing compounds like this compound, sustainable approaches can include solvent-less reactions, the use of water or bio-derived solvents, and catalytic methods that reduce waste and improve atom economy. nih.govhuarenscience.comcore.ac.uk
Modern green synthesis techniques often employ microwave irradiation, ultrasound, and biocatalysis to accelerate reactions and reduce energy consumption. nih.govmdpi.com For instance, microwave-assisted synthesis has been shown to offer rapid volumetric heating, leading to faster reaction rates and higher yields with reduced costs. mdpi.com The use of earth-abundant metal catalysts, such as iron and copper, is also a key strategy in making chemical syntheses more sustainable. huarenscience.com Furthermore, minimizing waste through the recycling of catalysts and solvents is a crucial aspect of green chemistry. huarenscience.com
Chemical Reactivity and Mechanistic Investigations of this compound
The reactivity of this compound is largely dictated by the electronic properties of the pyridine ring, which is influenced by the chloro and nicotinamide substituents. The chlorine atom at the 5-position and the amide group at the 3-position create a unique electronic environment that governs its participation in various chemical transformations.
Nucleophilic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SɴAr) is a fundamental reaction for functionalizing pyridine rings. rsc.orglibretexts.org In the case of chloropyridines, the reactivity towards nucleophiles is influenced by the position of the chlorine atom and the presence of other substituents. libretexts.org Electron-withdrawing groups, like the nitro group, can significantly enhance the rate of substitution, particularly when positioned ortho or para to the leaving group. libretexts.org
The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine, highlighting the influence of the leaving group. acs.org For this compound, nucleophilic substitution would involve the displacement of the chloride ion by a nucleophile. The mechanism typically involves the initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate, followed by the departure of the leaving group. libretexts.orgvaia.com The stability of this intermediate is a key factor in determining the reaction rate. libretexts.org
The table below presents a summary of conditions for nucleophilic substitution on related chloropyridine compounds.
| Substrate | Nucleophile | Conditions | Product(s) | Reference |
| 2-chloropyridine | NaOEt | EtOH | 2-ethoxypyridine | acs.org |
| 4-chloropyridine (B1293800) | Dimethylamine | - | 4-dimethylaminopyridine | vaia.com |
| 2-chloro-3,5-dinitropyridine (B146277) | Aniline | Methanol (B129727) | 2-anilino-3,5-dinitropyridine | researchgate.net |
| 3-Amino-5-chloropyridine (B188169) | Hydroxyl, alkoxy, or thiol groups | NaOH, potassium tert-butoxide, thiols | Corresponding substituted pyridines |
Oxidation and Reduction Pathways
The pyridine ring and its substituents can undergo both oxidation and reduction reactions. The amino group in related compounds like 3-amino-5-chloropyridine can be oxidized to nitro or nitroso derivatives. Electrochemical reduction has been explored as a method for the dechlorination of chloropyridines. researchgate.netgoogle.com For instance, the electrochemical reduction of 2-methoxymethyl-3-nitro-4-methyl-5-cyano-6-chloropyridine has been studied using a mercury-pool in an electrolytic cell. srce.hr
A process involving pyridine N-oxidation followed by nucleophilic dechlorination has been shown to enhance the dechlorination of chloropyridines. nih.gov In this process, an oxidant like peroxymonocarbonate ion (HCO₄⁻) first induces N-oxidation, which then facilitates nucleophilic attack by a reductant such as hydroperoxide anion (HO₂⁻) to displace the chlorine. nih.gov This method has demonstrated significantly higher dechlorination efficiencies compared to processes relying solely on a reductant. nih.gov
Coupling Reactions for the Formation of Complex Structures
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to create C-C bonds. wikipedia.org For chloropyridines, the reactivity order for the halide is generally I > OTf > Br >> Cl. wikipedia.org The synthesis of 2-aryl-6-chloronicotinamides has been achieved via a regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids. acs.org The regioselectivity was controlled by the chelation of the palladium catalyst to the amide group, directing the reaction to the C2 position. acs.org
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is valuable for creating sp²-sp carbon-carbon bonds. libretexts.org It has been applied in the synthesis of various complex molecules, including pharmaceuticals. wikipedia.org The reaction can be performed under mild conditions, sometimes even in aqueous media. wikipedia.org
The table below summarizes key aspects of these coupling reactions.
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
| Suzuki Coupling | Organoboron compound, Aryl/Vinyl Halide | Palladium complex, Base | C-C (sp²-sp²) | wikipedia.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper(I) co-catalyst, Base | C-C (sp²-sp) | wikipedia.orglibretexts.org |
| Heck Reaction | Alkene, Aryl Halide | Palladium catalyst, Base | C-C (sp²-sp²) | catalysis.blog |
| Stille Coupling | Organostannane, Organic Halide | Palladium catalyst | C-C | catalysis.blog |
| Buchwald-Hartwig Amination | Amine, Aryl Halide | Palladium catalyst, Base | C-N | mdpi.com |
Kinetic Studies and Reaction Mechanism Elucidation
Kinetic studies are crucial for understanding the mechanisms of chemical reactions. For nucleophilic aromatic substitution reactions, kinetic data can help to determine the rate-determining step and the influence of various factors such as reactant concentrations, temperature, and solvent. researchgate.netacs.org
Studies on the reaction of 2-chloro-3,5-dinitropyridine with anilines in methanol have shown the reaction to be second-order. researchgate.netrsc.org The rate of reaction is influenced by the solvent, with rates decreasing in the order: water > methanol > ethanol. researchgate.net
In a kinetic study of the copper-catalyzed Ullmann-type nucleophilic aromatic substitution of 4-chloropyridine with potassium phenolate, an apparent activation energy of 55 kJ·mol⁻¹ was observed. acs.org The reaction was found to follow a Langmuir-Hinshelwood kinetic model, suggesting that the reaction occurs on the surface of the catalyst. acs.org
The oxidation of various organic substrates by N-chloronicotinamide has also been the subject of kinetic investigations. asianpubs.orgresearchgate.netsemanticscholar.org These studies typically show first-order kinetics with respect to the oxidant and fractional order with respect to the substrate. asianpubs.orgsemanticscholar.org The reaction rates are also influenced by factors such as pH and solvent polarity. researchgate.netsemanticscholar.org
Spectroscopic Characterization and Structural Elucidation of 5 Chloronicotinamide
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique that probes the vibrational modes of molecules. asianpubs.org When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectrum that serves as a "molecular fingerprint". asianpubs.orgorgchemboulder.com This fingerprint allows for the identification of functional groups and provides structural insights. guidechem.com
The FT-IR spectrum of 5-Chloronicotinamide displays characteristic absorption bands corresponding to its primary functional groups: the amide and the chloro-substituted pyridine (B92270) ring. The spectrum can be divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), which shows complex vibrations related to the entire molecular skeleton. guidechem.com
Analysis of the FT-IR spectrum reveals key vibrational frequencies. The N-H stretching vibrations of the primary amide group (-CONH₂) typically appear as two bands in the 3400-3100 cm⁻¹ region. anu.edu.au For this compound, distinct peaks are observed at 3285 cm⁻¹ and 3095 cm⁻¹. tau.ac.il The strong absorption band at 1646 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band). anu.edu.autau.ac.il
Vibrations associated with the aromatic pyridine ring are also prominent. Aromatic C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ range; for this molecule, bands are noted at 1584 cm⁻¹ and 1527 cm⁻¹. tau.ac.il The C-H stretching of the aromatic ring is found at 3095 cm⁻¹, overlapping with one of the N-H stretches. tau.ac.il The presence of the chlorine substituent is indicated by a C-Cl stretching vibration, which typically occurs in the fingerprint region, with bands at 801.6 cm⁻¹ and 758.9 cm⁻¹ being likely candidates for this mode. tau.ac.il
Table 1: FT-IR Spectral Data for this compound tau.ac.il
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3285, 3095 | N-H Stretch | Primary Amide (-NH₂) |
| 1646 | C=O Stretch (Amide I) | Carbonyl |
| 1584, 1527 | C=C / C=N Stretch | Aromatic Pyridine Ring |
| 1455, 1420 | C-H Bend / Ring Vibrations | Aromatic Pyridine Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three non-equivalent aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts (δ) of the aromatic protons are influenced by the electronegativity of the nitrogen atom and the chlorine substituent, causing them to appear in the downfield region (δ 8.0–9.5 ppm). anu.edu.au
Based on data from closely related derivatives, the proton at the C2 position (H-2) is expected to be the most downfield, appearing as a doublet around δ 9.05 ppm. ckgas.com The proton at C6 (H-6) would likely appear as a doublet around δ 8.83 ppm. ckgas.com The proton at C4 (H-4) would be a multiplet resulting from coupling to both H-2 and H-6, appearing around δ 8.4-8.5 ppm. The amide protons (-CONH₂) typically present as a broad singlet due to quadrupole broadening and chemical exchange, with a chemical shift that is highly dependent on solvent and concentration, generally appearing between δ 7.5 and 8.5 ppm in a solvent like DMSO-d₆. researchgate.net
Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~9.05 | Doublet (d) | ~2.0-2.5 |
| H-6 | ~8.83 | Doublet (d) | ~2.0-2.5 |
| H-4 | ~8.45 | Multiplet (m) | - |
The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. researchgate.net
The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, appearing in the range of δ 164-168 ppm. The carbon atoms of the pyridine ring will have shifts influenced by the ring nitrogen and the chlorine atom. The carbon bearing the chlorine (C-5) would be expected around δ 130-135 ppm. The carbons adjacent to the ring nitrogen (C-2 and C-6) are typically deshielded and would appear in the δ 145-155 ppm range. The remaining carbons (C-3 and C-4) would resonate at intermediate values within the aromatic region.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~164 - 168 |
| C-2 | ~150 - 155 |
| C-6 | ~145 - 150 |
| C-4 | ~138 - 142 |
| C-5 | ~130 - 135 |
Note: The predicted values are based on general substituent effects and comparison with related structures, as direct experimental data for this compound was not available in the cited sources.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
In an LC-QTOF-MS analysis, liquid chromatography first separates the compound from any impurities. The purified compound then enters the mass spectrometer, where it is ionized. QTOF mass analyzers provide high-resolution mass data, allowing for the determination of the precise molecular formula.
For this compound (C₆H₅ClN₂O), the calculated monoisotopic mass is 156.0090 Da. tau.ac.il Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show a characteristic isotopic pattern for the molecular ion ([M]⁺•) with peaks at m/z 156 and 158 in an approximate 3:1 intensity ratio. In positive ion electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 157 and 159, also in a 3:1 ratio.
The high-energy conditions within the mass spectrometer can cause the molecular ion to break apart into smaller, charged fragments. The analysis of these fragments helps to confirm the structure.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (for ³⁵Cl isotope) | Ion Formula | Proposed Fragmentation |
|---|---|---|
| 156/158 | [C₆H₅ClN₂O]⁺• | Molecular Ion ([M]⁺•) |
| 140/142 | [C₆H₃ClN₂]⁺• | Loss of NH₂ radical |
| 112/114 | [C₅H₃ClN]⁺• | Loss of CONH₂ radical |
Note: The fragmentation pathway is predicted based on established chemical principles, as direct experimental data was not available in the cited sources.
Electronic Spectroscopy for Electronic Transitions and Photophysical Studies
Electronic spectroscopy is a pivotal tool for investigating the electronic structure and photophysical behavior of molecules. By analyzing the absorption and emission of electromagnetic radiation, typically in the ultraviolet and visible regions, valuable insights into the electronic transitions within a molecule can be obtained. khanacademy.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. khanacademy.org The resulting spectrum provides information about the electronic transitions within the molecule, which are influenced by the presence of chromophores—parts of a molecule that absorb light. msu.edu
In organic molecules, common electronic transitions include π→π* and n→π* transitions. slideshare.netlibretexts.org The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense. libretexts.org The n→π* transitions, involving the promotion of an electron from a non-bonding orbital to an antibonding π* orbital, are generally less intense. libretexts.org The solvent environment can influence these transitions, causing shifts in the absorption maxima. uobabylon.edu.iq
For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted pyridine ring system. The presence of the chlorine atom and the amide group as auxochromes—groups that modify the light-absorbing properties of a chromophore—can shift the absorption wavelengths and intensities. units.it Studies on similar heterocyclic compounds have demonstrated that functionalization can lead to shifts in the UV absorbance, often to longer wavelengths (a red shift), due to extended conjugation. umaine.edu
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol (B145695) | 265 | 3500 | π→π |
| Water | 263 | 3650 | π→π |
| Cyclohexane | 260 | 3200 | π→π |
| Acetonitrile | 264 | 3550 | π→π |
| Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental UV-Vis data for this compound was not available in the search results. |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. scian.cl It is a highly sensitive method used to study the photophysical properties of molecules, including their excited states and environmental interactions. nih.gov When a molecule absorbs a photon, it is promoted to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon, a process known as fluorescence. scian.cl
The fluorescence spectrum and quantum yield (the efficiency of the fluorescence process) are sensitive to the molecular structure and the local environment. mdpi.comhoriba.com For a molecule to be fluorescent, it typically needs to have a rigid structure and contain fluorophores. The presence of heavy atoms, such as chlorine, can sometimes decrease fluorescence intensity through a process called quenching.
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Solvent |
| 265 | 340 | 0.15 | Ethanol |
| 263 | 338 | 0.12 | Water |
| 260 | 335 | 0.18 | Cyclohexane |
| 264 | 339 | 0.14 | Acetonitrile |
| Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental fluorescence data for this compound was not available in the search results. |
Solid-State Spectroscopic Techniques for Crystalline Analysis
Solid-state spectroscopic techniques are essential for characterizing the crystalline structure of materials. These methods provide information on the arrangement of atoms and molecules in a solid, which is crucial for understanding its physical properties.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used for the identification and characterization of crystalline materials. carleton.edu The method is based on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. carleton.edu This pattern serves as a fingerprint for the crystalline phase, allowing for its identification by comparison with standard reference patterns. carleton.edu
PXRD can be used to determine the phase purity of a sample, identify different polymorphic forms, and calculate the unit cell dimensions of the crystal lattice. carleton.eduyoutube.com The analysis of dihalonicotinamides and related compounds has shown that they form crystalline solids, and techniques like slow evaporation can be used to grow crystals suitable for X-ray diffraction studies. dtic.mil The resulting diffraction data reveals the precise arrangement of molecules in the crystal, including intermolecular interactions like hydrogen bonding. dtic.mil
For this compound, which is a crystalline powder, PXRD would be the primary technique to confirm its crystal structure. fishersci.com The diffraction pattern would consist of a series of peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 85 |
| 20.5 | 4.33 | 100 |
| 25.8 | 3.45 | 60 |
| 28.3 | 3.15 | 75 |
| 30.1 | 2.97 | 50 |
| 35.6 | 2.52 | 40 |
| 40.8 | 2.21 | 30 |
| Note: The data in this table is a representative example of a PXRD pattern for a crystalline organic compound and is for illustrative purposes only, as a specific experimental PXRD pattern for this compound was not found in the search results. |
Crystallographic Analysis and Supramolecular Architecture of 5 Chloronicotinamide Analogues
Single-Crystal X-ray Diffraction for Atomic Arrangement Determination
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal. uhu-ciqso.esuol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and the spatial relationship between adjacent molecules. uhu-ciqso.esuol.de This detailed structural information is the foundation for understanding the supramolecular chemistry of chloronicotinamide analogues. uhu-ciqso.es
Studies on analogues of 5-chloronicotinamide, such as various N-aryl-2-chloronicotinamides, reveal that the pyridine (B92270) ring generally maintains its planarity. iucr.org However, the molecule as a whole is not always planar. The amide group (-CONH₂) can rotate relative to the plane of the pyridine ring. For example, in p-chlorocinnamide, the dihedral angles between the aromatic ring, the alkene bridge, and the amide group are 14.2° and 7.1°, indicating a twisted conformation. rsc.org The conformation adopted in the solid state is a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.
The supramolecular structures of chloronicotinamide analogues are dominated by a variety of intermolecular interactions. The amide group is a potent hydrogen-bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen atom is also a hydrogen-bond acceptor. libretexts.org This allows for the formation of robust hydrogen-bonding networks.
| Interaction Type | Description | Example from Analogues |
|---|---|---|
| N—H⋯O Hydrogen Bond | The amide N-H group donates a hydrogen to the carbonyl oxygen of a neighboring molecule. | Forms chains and sheets in N-aryl-2-chloronicotinamides. iucr.org |
| N—H⋯N Hydrogen Bond | The amide N-H group donates a hydrogen to the pyridine nitrogen of a neighboring molecule. | Links molecules into sheets in N-(phenyl)-2-chloronicotinamide. iucr.org |
| C—H⋯O Hydrogen Bond | Aromatic or aliphatic C-H groups interact with a carbonyl oxygen. | Observed in the crystal packing of N-(p-tolyl)-2-chloronicotinamide. iucr.org |
| π-π Stacking | Overlapping of aromatic pyridine or phenyl rings. | Contributes to the formation of sheets in N-(p-fluorophenyl)-2-chloronicotinamide monohydrate. iucr.org |
| C—H⋯π Interaction | A C-H bond points towards the face of an aromatic ring. | Links molecular chains together in N-(p-chlorophenyl)-2-chloronicotinamide. iucr.org |
The interplay of the aforementioned intermolecular interactions leads to a variety of crystal packing motifs and higher-order supramolecular networks. snf.chmdpi.com Depending on the specific analogue, these can range from simple one-dimensional chains to more complex two-dimensional sheets and three-dimensional frameworks. iucr.org For instance, N-(p-methoxyphenyl)-2-chloronicotinamide forms simple chains via a single N—H⋯O hydrogen bond. iucr.org In contrast, N-(p-cyanophenyl)-2-chloronicotinamide assembles into a complex three-dimensional framework through a combination of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds, supplemented by two independent π⋯π stacking interactions. iucr.org This demonstrates that even subtle changes to the molecular structure can result in dramatically different supramolecular assemblies. iucr.org Common packing motifs include herringbone, sandwich, and layered structures, which are influenced by molecular shape and the directionality of intermolecular forces. arxiv.orgresearchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Polymorphism Studies and Crystallization Behavior
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. google.com.pg These different forms, or polymorphs, can exhibit different physicochemical properties. The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and rate of cooling. google.com.pg For molecules like chloronicotinamides, which possess flexible hydrogen bonding capabilities, the potential for polymorphism is significant. dtic.mil The choice of crystallization solvent is critical; for example, crystals of N-aryl-2-chloronicotinamides have been successfully grown from ethanol (B145695), while a hydrated crystal form was obtained from an aqueous solution. iucr.org The potential for different packing arrangements makes polymorphism a key consideration in the study of these compounds. dtic.mil
Correlations between Crystal Structure and Functional Properties
The specific arrangement of atoms in a molecule, a direct outcome of its crystal structure, can have a profound impact on its functional properties, such as its interaction with biological systems. A study on the enzymatic hydrolysis of chloronicotinamide isomers by an amidase from Pantoea sp. (Pa-Ami) provides a clear example of this structure-function relationship. asm.org
The catalytic efficiency of the enzyme varied significantly depending on the position of the chlorine atom on the nicotinamide (B372718) ring. The G175A mutant of the enzyme showed a 3.1-fold increase in catalytic efficiency for this compound compared to the wild-type enzyme. asm.org This enhancement is linked to structural changes in the enzyme's active site that favor the binding and orientation of the 5-chloro isomer. asm.org The kinetic parameters, particularly the Michaelis constant (Kₘ), reflect the binding affinity between the substrate and the enzyme. A lower Kₘ value indicates stronger binding. The Kₘ for this compound was significantly lower than for the 4- and 6-chloro isomers, indicating a more favorable interaction. asm.org This highlights how the specific location of the chloro substituent—a key feature determined by its molecular structure—directly influences its recognition and processing by an enzyme. asm.org
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |
|---|---|---|---|
| 4-Chloronicotinamide | 22.0 ± 1.3 | 5.7 ± 0.2 | 0.26 |
| This compound | 6.2 ± 0.5 | 15.2 ± 0.6 | 2.45 |
| 6-Chloronicotinamide (B47983) | 53.9 ± 3.8 | 3.5 ± 0.1 | 0.06 |
Computational Chemistry and Theoretical Investigations of 5 Chloronicotinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 5-Chloronicotinamide, these theoretical approaches can elucidate the distribution of electrons, predict sites of chemical reactivity, and explain the molecule's stability.
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound due to its balance of accuracy and computational cost. mdpi.comresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. mdpi.com
Various functionals are employed within DFT, each with its own set of approximations for the exchange-correlation energy. Common choices for organic molecules include the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov This functional, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), has been successfully used to model the geometry and electronic properties of related nicotinamide (B372718) and chloropyridine derivatives. nih.govmdpi.comsci-hub.box For instance, studies on nicotinamide derivatives have utilized the B3LYP/6-311++G(d,p) level of theory to analyze molecular structures and hydrogen bonding interactions. nih.gov Similarly, investigations of chloropyridine derivatives have employed B3LYP with basis sets such as 6-31++G(d,p) to predict their corrosion inhibition potential. researchgate.netscispace.comeurjchem.com The choice of functional and basis set is crucial, as it can influence the calculated properties, such as molecular orbital energies and reactivity descriptors. researchgate.net
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.netiqce.jp The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. asianpubs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. asianpubs.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-methyl-4-chloropyridine-2-carboxamide | B3LYP/6-31++G(d,p) | -0.23167 | -0.7047 | 0.1612 |
| Nicotinamide-Oxalic Acid (form I) salt (Dimer) | B3LYP/6-311++G(d,p) | -7.19 | -1.91 | 5.28 |
| Nicotinamide (Monomer) | B3LYP/6-311++G(d,p) | -6.95 | -0.89 | 6.06 |
This table presents data from computational studies on related molecules to provide context for the expected electronic properties of this compound. Data extracted from multiple sources. nih.govresearchgate.netscispace.comeurjchem.com
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.deresearchgate.netlibretexts.org The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. uni-muenchen.deresearchgate.net
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen and nitrogen atoms of the amide group and the nitrogen atom of the pyridine (B92270) ring, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. nih.govresearchgate.net Conversely, the hydrogen atoms of the amide group and the aromatic protons would likely exhibit a positive potential (blue or green), making them susceptible to nucleophilic attack. researchgate.net
In a study of nicotinamide-oxalic acid salt, MEP analysis confirmed that the oxygen and nitrogen atoms were the centers of negative potential, while the hydrogen atoms of the amide and hydroxyl groups were regions of positive potential. nih.gov Similarly, for other pyridine derivatives, MEP maps have been used to identify the regions of electrophilic attack, which are typically the heteroatoms like oxygen and nitrogen. researchgate.netscispace.comeurjchem.com
Fukui Function Analysis for Reactivity Prediction
Fukui functions provide a more quantitative method for predicting the local reactivity of different atomic sites within a molecule. wikipedia.orgscm.commdpi.com Derived from DFT, the Fukui function, ƒ(r), describes the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org
There are three main types of Fukui functions:
ƒ+(r) : for nucleophilic attack (electron acceptance), which is often approximated by the density of the LUMO.
ƒ-(r) : for electrophilic attack (electron donation), which is often approximated by the density of the HOMO.
ƒ0(r) : for radical attack.
By condensing these functions to individual atomic sites, one can obtain "condensed Fukui functions," which give a numerical value for the reactivity of each atom. wikipedia.orgscm.com A higher value of the condensed Fukui function for a particular atom indicates a greater reactivity at that site. researchgate.net
While a specific Fukui function analysis for this compound is not available in the reviewed literature, studies on other heterocyclic compounds demonstrate its utility. For instance, in an analysis of various molecules, Fukui functions were calculated to identify the most probable sites for nucleophilic and electrophilic attack. researchgate.netjournalirjpac.com For this compound, one would expect the nitrogen and oxygen atoms to have high ƒ- values, making them prone to electrophilic attack, while certain carbon atoms in the pyridine ring might exhibit higher ƒ+ values, indicating susceptibility to nucleophilic attack.
Molecular Simulation and Dynamics Studies
Beyond static electronic structure calculations, molecular simulations and dynamics provide insights into the conformational flexibility and behavior of molecules over time.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. ajchem-a.com The potential energy landscape maps the energy of the molecule as a function of its conformational degrees of freedom, with energy minima corresponding to stable conformers. mdpi.comnih.gov
While a detailed conformational energy landscape for this compound is not present in the searched literature, the principles of conformational analysis are well-established. ajchem-a.comresearchgate.net Studies on other flexible molecules have shown that even small energy differences between conformers can have a significant impact on their biological activity and physical properties. biorxiv.orgbiolscigroup.us For nicotinamide itself, gas-phase electron diffraction studies combined with theoretical calculations have been used to determine its molecular structure and conformation. acs.org Such an analysis for this compound would be crucial for understanding its interactions in different environments.
Solute-Solvent Interactions and Solubility Prediction (e.g., COSMO-RS applications)
The solubility of a compound is a critical determinant of its behavior in various chemical and biological systems. Computational methods, particularly those rooted in quantum chemistry and statistical thermodynamics, offer powerful tools for predicting solubility and understanding the intricate solute-solvent interactions at a molecular level. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a prominent example of such a method. nih.govnih.govresearchgate.netzenodo.org
COSMO-RS combines quantum chemical calculations (specifically, the COSMO model) with statistical thermodynamics to predict the thermodynamic properties of liquids and their mixtures. zenodo.org The process begins with a quantum chemical calculation for an individual molecule in a virtual conductor environment, which generates a screening charge distribution on the molecule's surface. This distribution is then reduced to a more manageable histogram known as a σ-profile, which characterizes the molecule's polarity. By comparing the σ-profiles of a solute and a solvent, COSMO-RS can predict various thermodynamic properties, including solubility. zenodo.org
The solubility of a solute is governed by the free energy change of solvation, which can be broken down into several enthalpic and entropic contributions. These include the energy required to overcome solute-solute interactions in the crystal lattice and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. springernature.comchemrxiv.org
The table below illustrates a hypothetical COSMO-RS prediction of the solubility of this compound in various common solvents. The predicted log(S) values represent the logarithm of the solubility in mol/L.
Table 1: Predicted Solubility of this compound in Various Solvents using a Hypothetical COSMO-RS Model
| Solvent | Dielectric Constant | Predicted log(S) | Predicted Solubility (g/L) |
|---|---|---|---|
| Water | 80.1 | -2.5 | 0.05 |
| Ethanol (B145695) | 24.5 | -1.8 | 0.25 |
| Acetone | 21.0 | -1.5 | 0.56 |
| Dichloromethane | 8.9 | -1.2 | 1.20 |
| Toluene | 2.4 | -3.0 | 0.02 |
This table is generated for illustrative purposes based on the expected behavior of a molecule like this compound in different solvent environments and does not represent actual experimental or calculated data.
Molecular Docking and Receptor-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target, typically a protein or enzyme.
The prediction of binding modes involves placing the ligand (this compound) into the binding site of a receptor in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
While specific molecular docking studies detailing the binding modes of this compound with a wide array of biological targets are limited in publicly accessible literature, studies on closely related compounds provide valuable insights. For example, in silico molecular docking of N-chloronicotinamide has been performed with Peroxiredoxin 5 (PDB ID: 1HD2) and water-forming NAD(P)H oxidase (PDB ID: 2CDU). google.com These studies help in understanding the potential interactions that this compound might also form.
For this compound, the chlorine atom at the 5-position of the pyridine ring, along with the amide group, would be key features dictating its binding orientation. The chlorine atom can participate in halogen bonding and hydrophobic interactions, while the amide group can act as both a hydrogen bond donor and acceptor.
The following table outlines the predicted key interactions of this compound with hypothetical biological targets based on the functional groups of the molecule.
Table 2: Predicted Binding Modes and Key Interactions of this compound with Hypothetical Biological Targets
| Biological Target (Hypothetical) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|
| Kinase A | Asp165, Lys72 | Hydrogen bond with amide group |
| Phe162 | π-π stacking with pyridine ring | |
| Protease B | Gly143, Ser195 | Hydrogen bond with amide group |
| Leu99, Val213 | Hydrophobic interaction with chlorophenyl ring | |
| Dehydrogenase C | Arg87, Tyr152 | Hydrogen bond with amide and pyridine nitrogen |
| Ile27 | Halogen bond with chlorine atom |
This table is for illustrative purposes and details hypothetical interactions to demonstrate the principles of binding mode prediction.
The assessment of binding affinities involves calculating the free energy of binding (ΔG_bind), which indicates the strength of the interaction between the ligand and the receptor. More negative values of ΔG_bind suggest a stronger and more favorable interaction. Molecular docking programs provide scoring functions that estimate this value.
A study on N-chloronicotinamide docked against Peroxiredoxin 5 (1HD2) and water-forming NAD(P)H oxidase (2CDU) using AutoDock Vina reported a binding affinity of -3.8 kcal/mol for both proteins. google.com This value suggests a moderate binding affinity. The stability of the protein-ligand complex was attributed to hydrogen bonding. google.com
The binding energy can be further decomposed into various energetic components, including electrostatic interactions, van der Waals interactions, and solvation energies. This decomposition helps in understanding the driving forces behind the binding.
The table below presents the binding affinity data from the study on N-chloronicotinamide, which can serve as a reference for the expected binding energetics of the structurally similar this compound.
Table 3: Binding Affinities and Energetics of N-Chloronicotinamide with Biological Targets
| Ligand | Biological Target | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|---|---|
| N-Chloronicotinamide | Peroxiredoxin 5 | 1HD2 | AutoDock Vina | -3.8 | Hydrogen Bonding |
| N-Chloronicotinamide | water-forming NAD(P)H oxidase | 2CDU | AutoDock Vina | -3.8 | Hydrogen Bonding |
Data in this table is for N-Chloronicotinamide as reported in the cited literature and is used as a proxy for the potential binding characteristics of this compound. google.com
Biological and Pharmacological Research of 5 Chloronicotinamide Derivatives
Antimicrobial Activities and Mechanisms
The emergence of drug-resistant pathogens has spurred research into new antimicrobial agents. Derivatives of 5-Chloronicotinamide have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Studies have shown that derivatives of this compound possess notable antibacterial properties. For instance, 2-Bromo-5-chloronicotinamide has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Some research has indicated that its minimum inhibitory concentration (MIC) can be significantly lower than that of some conventional antibiotics.
Newly synthesized nicotinamide (B372718) derivatives have also been tested for their antibacterial action. In one study, N-(2-bromophenyl)-2-chloronicotinamide (referred to as ND4) was identified as a potent inhibitor of Enterococcus faecalis, a challenging Gram-positive bacterium often associated with hospital-acquired infections. researchgate.net The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µM against this strain. researchgate.net Other derivatives in the same study also showed significant activity. researchgate.net The antibacterial activity of some derivatives appears to be higher against Gram-positive bacteria compared to Gram-negative strains. uj.edu.pl
Table 1: Antibacterial Efficacy (MIC) of Selected Nicotinamide Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| N-(2-bromophenyl)-2-chloronicotinamide (ND4) | Enterococcus faecalis | 32 researchgate.net |
| NC 5 | Enterococcus faecalis | 32 researchgate.net |
| NC 7 | Enterococcus faecalis | 32 researchgate.net |
Bacterial biofilms present a significant challenge in clinical settings as they confer increased resistance to antimicrobial agents. Research has explored the potential of this compound derivatives to inhibit biofilm formation. Investigations into 2-Bromo-5-chloronicotinamide have included its capacity to prevent the formation of biofilms by pathogens such as Staphylococcus aureus. Furthermore, studies on newly designed nicotinamide derivatives confirm that their antibiofilm properties are an area of active investigation. researchgate.net The ability to disrupt or prevent biofilms is a critical attribute for novel antimicrobial candidates.
In addition to antibacterial action, certain this compound derivatives have been evaluated for antifungal properties. A series of novel nicotinamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring were synthesized and tested against several plant pathogenic fungi. nih.gov These compounds displayed a range of weak to moderate activities at a concentration of 50 mg/L. nih.gov For example, compound 9b showed 58.3% activity against Gibberella zeae, and compound 9a exhibited 63.2% activity against Fusarium oxysporum. nih.gov The efficacy was found to vary depending on the specific derivative and the fungal strain being tested. nih.gov
Table 2: In Vitro Antifungal Activity of Nicotinamide Derivatives Containing 1,3,4-oxadiazole at 50 mg/L
| Compound | Inhibition Rate (%) vs. G. zeae | Inhibition Rate (%) vs. F. oxysporum | Inhibition Rate (%) vs. C. mandshurica |
|---|---|---|---|
| 7a | - | 55.2 nih.gov | 53.1 nih.gov |
| 7b | 46.4 nih.gov | 51.1 nih.gov | 49.9 nih.gov |
| 7c | 39.6 nih.gov | - | 44.9 nih.gov |
| 8 | 53.0 nih.gov | 58.9 nih.gov | 52.8 nih.gov |
| 9a | 43.2 nih.gov | 63.2 nih.gov | 59.8 nih.gov |
| 9b | 58.3 nih.gov | 53.3 nih.gov | 54.5 nih.gov |
| 9c | 45.6 nih.gov | 47.6 nih.gov | 49.3 nih.gov |
The precise molecular mechanisms underlying the antimicrobial effects of this compound derivatives are under investigation. It is proposed that these compounds may function by inhibiting essential bacterial enzymes or disrupting key cellular processes. One suggested mechanism for 2-Bromo-5-chloronicotinamide involves interference with the synthesis of the bacterial cell wall and the disruption of protein function. This dual action can lead to bacterial cell death.
Molecular docking studies have been employed to explore these interactions at a molecular level. researchgate.net For instance, the derivative ND4 was identified as a potential inhibitor of an essential enzyme in Enterococcus faecalis, supporting the hypothesis of enzyme inhibition as a primary mechanism of action. researchgate.net Other potential mechanisms could involve the inhibition of nucleic acid synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. frontiersin.orgmdpi.com The disruption of the cell membrane's integrity and permeability is another common mechanism for various antimicrobial compounds and could also be relevant for this class of derivatives. nih.govfrontiersin.org
Antifungal Activity against Fungal Strains
Anticancer Research and Therapeutic Potential
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including derivatives of nicotinamide.
The cytotoxic potential of novel derivatives against cancer cell lines is a cornerstone of anticancer drug discovery. In vitro assays are used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
In one study, novel formazan (B1609692) derivatives, synthesized using chemical precursors related to the nicotinamide family, were evaluated for their cytotoxic activity against the human breast cancer cell line MCF-7. ekb.eg The results indicated that these compounds exhibited significant cytotoxicity. ekb.eg After 48 hours of exposure, the IC50 values for compounds F-1 and F-2 were determined to be 4.68 µg/ml and 7.16 µg/ml, respectively. ekb.eg For comparison, the standard chemotherapy drug doxorubicin (B1662922) had an IC50 of 3.35 µg/ml in the same assay. ekb.eg At a concentration of 16 µg/ml, compound F-1 reduced the growth of MCF-7 cells by 88.33% after 48 hours. ekb.eg
Table 3: In Vitro Cytotoxicity of Formazan Derivatives against MCF-7 Cancer Cell Line (48h)
| Compound | IC50 (µg/ml) |
|---|---|
| Formazan Derivative F-1 | 4.68 ekb.eg |
| Formazan Derivative F-2 | 7.16 ekb.eg |
| Doxorubicin (Standard) | 3.35 ekb.eg |
Target Identification and Inhibition Studies (e.g., Epidermal Growth Factor Receptor (EGFR) inhibition)
Derivatives of this compound have been the subject of research for their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov The overexpression of EGFR is a hallmark of many cancers and is linked to increased cell proliferation, angiogenesis, and metastasis, as well as the inhibition of apoptosis. researchgate.netnih.gov Consequently, designing molecules that can block the EGFR signaling pathway is a significant strategy in the development of new anticancer agents.
In this context, novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticancer properties. rsc.org Several of these compounds demonstrated significant activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7). rsc.org One particular derivative, compound 10b , emerged as a highly potent EGFR inhibitor with an IC₅₀ value of 8.29 ± 0.04 nM. rsc.org For comparison, the established EGFR inhibitor erlotinib (B232) has an IC₅₀ of 2.83 ± 0.05 nM. rsc.org
Similarly, a series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors. nih.gov Among these, compound 9u showed excellent antitumor activities, with IC₅₀ values of 0.35 µM, 3.24 µM, and 5.12 µM against A549, MCF-7, and PC-3 cancer cells, respectively. Its EGFR kinase inhibitory activity was also notable, with an IC₅₀ of 0.091 µM. nih.gov
Another study focused on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which also incorporate the essential pharmacophoric features for EGFR inhibition. researchgate.net The most potent compounds from this series, 5c, 5g, 5i, and 5j , exhibited EGFR inhibition with IC₅₀ values ranging from 85 nM to 124 nM, comparable to erlotinib's IC₅₀ of 80 nM. researchgate.net
The following table summarizes the EGFR inhibitory activity of selected this compound derivatives:
| Compound | Target Cell Line(s) | IC₅₀ (EGFR Inhibition) | Reference |
| 10b | HepG2, A549, MCF-7 | 8.29 ± 0.04 nM | rsc.org |
| 9u | A549, MCF-7, PC-3 | 0.091 µM | nih.gov |
| 5c, 5g, 5i, 5j | Not specified | 85-124 nM | researchgate.net |
| Erlotinib (Reference) | Not specified | 2.83 ± 0.05 nM / 80 nM | researchgate.netrsc.org |
Investigations into Apoptosis and Cell Cycle Modulation
The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. nih.govrsc.org Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key mechanism for many cancer therapies. nih.govfrontiersin.org
Research has shown that some of these derivatives can arrest the cell cycle at specific phases, preventing cancer cells from proliferating. nih.govrsc.org For instance, compound 10b , a potent EGFR inhibitor, was found to arrest the cell cycle in HepG2 cells at the G2/M phase. rsc.org This halt in the cell division process was accompanied by a significant increase in the number of apoptotic cells. rsc.org
Similarly, compound 9u was observed to induce early apoptosis in A549 lung cancer cells and cause cell cycle arrest in the G2/M phase. nih.gov Another study involving thiazolyl-pyrazoline derivatives, 7g and 7m , demonstrated that these compounds provoked a sub-G1 phase arrest and induced apoptosis, which is consistent with the expected outcomes of EGFR inhibition. dovepress.com
The modulation of the cell cycle and induction of apoptosis are often interconnected. mdpi.comnih.gov By halting the cell cycle, these compounds can create conditions that are more favorable for the initiation of the apoptotic cascade. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating this process. frontiersin.orgbenthamscience.com Studies on other types of compounds have shown that effective anticancer agents often shift the balance in favor of the pro-apoptotic proteins. frontiersin.org
The table below provides a summary of the effects of selected derivatives on apoptosis and the cell cycle:
| Compound | Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Reference |
| 10b | HepG2 | Arrest at G2/M phase | Significant increase | rsc.org |
| 9u | A549 | Arrest at G2/M phase | Induces early apoptosis | nih.gov |
| 7g and 7m | T-47D | Sub-G1 phase arrest | Induces apoptosis | dovepress.com |
Exploration of Other Pharmacological Activities
Anti-inflammatory Properties
Beyond their anticancer potential, derivatives of nicotinamide and related heterocyclic structures have been investigated for their anti-inflammatory properties. pensoft.netresearchgate.net Inflammation is a complex biological response implicated in a wide range of diseases. pensoft.net
Research into novel thiazolo[4,5-b]pyridin-2-ones, which share a heterocyclic core, has demonstrated significant anti-inflammatory action in in vivo models. pensoft.net Some of these synthesized compounds were found to be more potent than the well-known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen in a carrageenan-induced rat paw edema model. pensoft.net The anti-inflammatory effects of H1-receptor antagonists, which can include piperazine (B1678402) derivatives, are also recognized. brieflands.com Furthermore, immune-selective anti-inflammatory derivatives (ImSAIDs), which are peptide-based, represent another class of anti-inflammatory agents. wikipedia.org
Potential in Neurological Disorders (e.g., Blood-Brain Barrier Permeability)
The potential utility of this compound derivatives in neurological disorders is an area of active exploration, with a key consideration being their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system (CNS) but also restricts the entry of many therapeutic agents. csic.esnih.govmdpi.com
For a compound to be effective in the CNS, it generally needs to be a small, lipophilic molecule, typically with a molecular weight of less than 400-500 Daltons. mdpi.comfda.gov Computational and in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), are used to predict the BBB permeability of new compounds. csic.esresearchgate.net Research on various small molecules has shown that specific structural features can enhance their ability to cross the BBB. researchgate.net While direct studies on the BBB permeability of this compound itself are not extensively detailed in the provided context, the general principles of CNS drug design suggest that derivatives could be optimized for brain penetration.
Anxiolytic Effects
Several studies have pointed to the potential anxiolytic (anxiety-reducing) effects of compounds structurally related to this compound. For instance, a novel multimodal salicylamide (B354443) derivative, JJGW07 , which has an affinity for serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2) receptors, has demonstrated anxiolytic-like effects in animal models. uj.edu.pl This is significant as these receptor systems are heavily implicated in anxiety disorders. mdpi.com
Furthermore, research on 2,3,4,5-tetrahydro rsc.orgresearchgate.netdiazepino[1,2-a]benzimidazole derivatives has also revealed anxiolytic properties. nih.gov Specifically, the chlorobenzyl derivative 2a and the fluorophenylacetamide 2c were identified as being particularly active in this regard. nih.gov The stimulation of the serotonin 5-HT2C receptor has also been reported to have anxiolytic effects. google.com
Antipsychotic Effects
The pharmacological profile of some nicotinamide-related derivatives suggests potential for antipsychotic activity. Antipsychotic medications are crucial for managing psychotic disorders like schizophrenia. mdpi.com Many antipsychotics, particularly the second-generation or "atypical" antipsychotics, act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. nih.govderangedphysiology.com
The aforementioned salicylamide derivative, JJGW07 , which shows antagonistic properties at D2 and 5-HT2A receptors, also exhibited antipsychotic-like activity in preclinical studies. uj.edu.pl This aligns with the known mechanisms of action of established antipsychotic drugs. nih.govderangedphysiology.com Antipsychotic treatment has been shown to alter the levels of various amino acids and their derivatives in the body. frontiersin.org While the direct antipsychotic effects of this compound have not been established, its derivatives that modulate key neurotransmitter systems, such as the dopaminergic and serotonergic pathways, represent a potential avenue for the development of new antipsychotic agents. mdpi.commedbullets.com
Applications in Agrochemical and Materials Science
Development of Agrochemical Formulations
The nicotinamide (B372718) structure is a key feature in various biologically active molecules and has been extensively modified to create new agrochemicals. sci-hub.box The introduction of a chlorine atom onto the pyridine (B92270) ring, as seen in 5-chloronicotinamide and its isomers, significantly influences the chemical properties and biological activity, making it a target for synthetic chemists in the agrochemical industry. chemimpex.com
While direct studies on the herbicidal activity of this compound are not prominent in publicly available research, numerous studies have explored the potential of its derivatives, particularly those of its isomer, 2-chloronicotinamide (B82574). These derivatives have shown significant phytotoxic activity, providing insight into the herbicidal potential of the chloronicotinamide class.
A series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and evaluated for their herbicidal effects. researchgate.netnih.gov The research found that many of these compounds exhibited excellent herbicidal activity against weeds such as bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata). sci-hub.boxresearchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aryl ring were critical for the herbicidal potency. researchgate.net For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) was identified as a particularly potent derivative. sci-hub.boxresearchgate.netnih.gov It displayed superior activity against duckweed when compared to the commercial herbicide clomazone. sci-hub.boxresearchgate.netnih.gov
The following table summarizes the herbicidal activity of a selected 2-chloronicotinamide derivative compared to commercial herbicides.
| Compound | Target Weed | Measurement | Value (μM) | Source(s) |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f ) | Lemna paucicostata | IC₅₀ | 7.8 | researchgate.net, sci-hub.box |
| Clomazone (Commercial Herbicide) | Lemna paucicostata | IC₅₀ | 125 | researchgate.net, sci-hub.box |
| Propanil (Commercial Herbicide) | Lemna paucicostata | IC₅₀ | 2 | researchgate.net, sci-hub.box |
Further research into nicotinamide derivatives has shown that those with a methyl group for the R¹ substituent (see patent formula) are particularly effective against broad-leafed weeds and show selectivity, making them useful for weed control in cereal crops. google.com This lower persistence in soil is advantageous in areas where crop rotation is practiced. google.com These studies underscore that the chloronicotinamide skeleton is a promising lead structure for the development of novel herbicides. researchgate.netusda.gov
The nicotinamide functional group is present in established fungicides like boscalid, which targets the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. sci-hub.box This has spurred research into new nicotinamide derivatives, including those based on the chloronicotinamide structure, for crop protection.
In one study, a series of novel nicotinamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were synthesized from 2-chloronicotinamide precursors. nih.gov These compounds were tested for their in-vitro fungicidal activity against several significant plant pathogens. nih.gov The results showed that the derivatives possessed weak to moderate antifungal activity. nih.gov For example, compound 9b showed a 58.3% inhibition rate against Gibberella zeae and 53.3% against Fusarium oxysporum at a concentration of 50 mg/L. nih.gov
The table below presents the fungicidal activity of selected 2-chloronicotinamide derivatives containing a 1,3,4-oxadiazole ring.
| Compound ID | Target Fungus | Inhibition Rate at 50 mg/L (%) | Source(s) |
| 7a | Fusarium oxysporum | 55.2 | nih.gov |
| 7a | Cytospora mandshurica | 53.1 | nih.gov |
| 8 | Gibberella zeae | 53.0 | nih.gov |
| 8 | Fusarium oxysporum | 58.9 | nih.gov |
| 9a | Fusarium oxysporum | 63.2 | nih.gov |
| 9a | Cytospora mandshurica | 59.8 | nih.gov |
| 9b | Gibberella zeae | 58.3 | nih.gov |
Another study focused on synthesizing niacinamide derivatives with chiral chains to identify new lead compounds with fungicidal properties. nih.gov The research found that compound (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) exhibited potent fungicidal activity (92.3% inhibition at 50 µg/mL) against the plant pathogen Botryosphaeria berengriana. nih.gov Its efficacy was comparable to the commercial fungicide fluxapyroxad, and molecular docking studies suggested it acts as an SDH inhibitor. nih.gov Research has also explored benzoylpyrimidinylurea derivatives, which showed broad-spectrum fungicidal activity against numerous phytopathogenic fungi. mdpi.comresearchgate.net
The development of nicotinamide-based insecticides is an active area of research. nih.gov While direct evidence for this compound is limited, studies on related structures highlight the potential for this chemical class in insect pest management.
A series of novel benzoylpyrimidinylurea derivatives, synthesized using chloronicotinamide precursors, were evaluated for their insecticidal properties. mdpi.comresearchgate.net The research found that the position of substituents on the benzoyl ring significantly impacted insecticidal activity, with para-substituents generally yielding better results than ortho-substituents against the oriental armyworm (Mythimna separata). mdpi.com Interestingly, replacing the oxygen atom on the urea (B33335) bridge with a sulfur atom dramatically increased insecticidal activity. mdpi.com One compound in the study demonstrated 100% inhibition against mosquito larvae (Culex pipiens pallens) at a very low concentration of 0.25 µg/mL. mdpi.comresearchgate.net
A Chinese patent further details the synthesis of 2-chloro-3,5-bis(trifluoromethyl)phenylbenzoyl urea derivatives that exhibit potent growth-retarding and lethal activity against pests such as the diamondback moth (Plutella xylostella) and Spodoptera frugiperda. google.com
The table below shows the insecticidal activity of a selected derivative against different insect pests.
| Compound Class/Derivative | Target Pest | Activity Measurement | Concentration | Result | Source(s) |
| Benzoylpyrimidinylurea Derivative | Culex pipiens pallens (larvae) | Inhibition | 0.25 µg/mL | 100% | mdpi.com, researchgate.net |
| Benzoylpyrimidinylurea Derivative | Mythimna separata (larvae) | Mortality (Stomach Toxicity) | 600 µg/mL | 65% (for para-substituted compound 5) | mdpi.com |
| Benzoylpyrimidinylurea Derivative | Mythimna separata (larvae) | Mortality (Stomach Toxicity) | 600 µg/mL | 5% (for ortho-substituted compound 2) | mdpi.com |
| Patented Benzoylurea Derivative | Spodoptera frugiperda | Lethality | 0.1 ppm | 100% | google.com |
These findings indicate that the chloronicotinamide scaffold can be incorporated into more complex molecules to create effective insecticides, often with high potency against specific and economically important agricultural pests. mdpi.comgoogle.com
Intellectual Property and Patent Landscape in 5 Chloronicotinamide Research
Patentability Criteria and Process for Academic Research
For an invention to be granted a patent, it must satisfy three core criteria: novelty, non-obviousness (or inventive step), and utility (or industrial applicability). buffalo.eduacs.org
Novelty: The invention must be new and not previously disclosed to the public in any form, such as in publications or presentations, before the patent application is filed. www.gov.uk For academic researchers, this underscores the importance of filing for a patent before disseminating research results.
Non-Obviousness: The invention must not be an obvious extension of what is already known to a person with ordinary skill in the relevant technical field. acs.org This can be a significant hurdle for chemical compounds if they are structurally similar to existing compounds with known properties.
Utility: The invention must have a specific, substantial, and credible use. acs.orgvanderbilt.edu For 5-Chloronicotinamide, this could be its function as a key intermediate in a novel and useful synthetic process, or its potential application in pharmaceuticals or agrochemicals. chemimpex.com
The path from invention to a granted patent for academic research typically follows a structured process, often facilitated by the institution's Technology Transfer Office (TTO):
Invention Disclosure: Researchers formally document their invention and submit it to the TTO.
Patentability Assessment: The TTO, often in consultation with patent attorneys, evaluates the invention's potential to meet the patentability criteria. This involves a thorough search for "prior art" to assess novelty and non-obviousness. premier-research.com
Patent Application Filing: If deemed patentable, the institution files a patent application, usually a provisional one first, to establish a priority date. premier-research.com
Patent Prosecution: The patent office examines the application, which may involve a series of negotiations and clarifications between the patent examiner and the applicant's attorney.
Grant and Maintenance: Upon successful examination, the patent is granted, and maintenance fees are required to keep it in force. buffalo.edu
Analysis of Granted Patents and Patent Applications Pertaining to this compound
An analysis of patent literature reveals that this compound is frequently cited as a reactant or intermediate in the synthesis of more complex molecules. google.comgoogle.comgoogle.com.na This indicates its primary value in the intellectual property landscape is as a building block for creating novel and potentially patentable final products.
Patents mentioning this compound often claim new compounds that are derivatives of it, or novel processes for creating other valuable chemicals. For example, patents have been filed for processes to produce 3-hydroxy-5-halopyridines, which are intermediates for insecticides, using this compound. google.com
Below is an interactive data table summarizing a selection of patents and patent applications where this compound is a key component.
| Patent/Application Number | Title | Assignee/Applicant | Relevance of this compound |
| US4192946A | Process for producing 3-hydroxy-5-halopyridines | Ciba-Geigy Corporation | Describes a known method of preparing 5-chloro-3-hydroxypyridine (B146418) from this compound. google.com |
| US8841304B2 | Pyrrolopyridines as kinase inhibitors | Array BioPharma, Inc. | Mentions this compound as a reactant in the synthesis of certain kinase inhibitors. google.com |
| CA2499690C | Diaryl ethers as opioid receptor antagonist | Adolor Corporation | Describes reacting 6-chloronicotinamide (B47983) (an isomer) and implies similar chemistry could be applicable. google.com.na |
| US7985863B2 | Pyridine (B92270) derivative | Astellas Pharma Inc. | Details the synthesis of pyridine derivatives and lists 2-amino-5-chloronicotinamide (B3329362) as a starting material in an example. googleapis.com |
This table illustrates that the intellectual property strategies surrounding this compound are often focused on its role in the synthesis of proprietary, high-value molecules in the pharmaceutical and chemical industries.
Strategic Considerations for Research Commercialization and Technology Transfer
The commercialization of academic research involving chemical compounds like this compound requires a strategic approach, typically managed by a TTO. ifpma.orgpharmatutor.org The goal is to transfer the knowledge and technology to a commercial partner who can bring a product to market. premier-research.com
Key strategic considerations include:
Market Analysis: Identifying the potential commercial applications of the research is a critical first step. specialchem.com For inventions related to this compound, this would involve assessing the markets for the final products it can be used to create.
Licensing: The most common route for commercialization is licensing the patent rights to an established company. vanderbilt.edu This generates revenue through upfront fees, milestone payments, and royalties.
Startup Creation: For platform technologies or discoveries with significant market disruption potential, forming a startup company can be an attractive option. ifpma.org This allows the inventors to maintain more control over the technology's development.
Industry Collaboration: Partnering with industry can provide crucial funding and expertise to advance the research toward a marketable product. specialchem.com These collaborations must be structured with clear agreements on intellectual property ownership.
The successful commercialization of research involving this compound hinges on a well-defined intellectual property strategy, a thorough understanding of the potential markets, and effective collaboration between academic researchers and industry partners.
Q & A
Basic Research Question: What are the established synthetic routes for 5-Chloronicotinamide, and how can their reproducibility be validated experimentally?
Methodological Answer:
To validate synthetic routes, researchers should:
- Document procedural details : Follow IUPAC nomenclature for compound identification and report reaction conditions (solvent, temperature, catalysts) explicitly .
- Characterize intermediates and final products : Use NMR, HPLC, and mass spectrometry to confirm purity and structure. For new compounds, provide full spectral data; for known compounds, cite prior literature .
- Include negative controls : Compare yields and byproducts under varying conditions (e.g., solvent polarity, stoichiometry) to assess robustness .
- Supplemental data : Provide raw chromatograms, spectral peaks, and error margins in supplementary files to enable replication .
Advanced Research Question: How can computational modeling (e.g., DFT or molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Hypothesis-driven design : Start with ligand-based pharmacophore modeling to identify critical functional groups (e.g., chloro-substitution effects on binding affinity) .
- Validate predictions experimentally : Synthesize top-ranked derivatives and test bioactivity (e.g., IC50 against target enzymes) using dose-response assays .
- Address contradictions : If computational predictions conflict with experimental results, re-evaluate force field parameters or consider solvent effects in docking simulations .
- Cross-disciplinary collaboration : Partner with computational chemists to refine models using iterative feedback from wet-lab data .
Basic Research Question: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound in complex mixtures?
Methodological Answer:
- Prioritize orthogonal methods : Combine HPLC (for purity) with high-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR (for structural confirmation) .
- Quantitative analysis : Use calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix interference in LC-MS .
- Troubleshooting : If spectral data conflicts with expected results, re-examine sample preparation (e.g., solvent purity, degassing) or consider alternative ionization methods in MS .
Advanced Research Question: How can researchers resolve contradictory data on the metabolic stability of this compound across in vitro and in vivo studies?
Methodological Answer:
- Systematic comparison : Replicate prior studies using identical cell lines (e.g., HepG2 for in vitro) and animal models (e.g., Sprague-Dawley rats) to isolate variables .
- Analyze confounding factors : Test for enzyme induction (e.g., CYP450 isoforms) in vivo using knockout models or inhibitors .
- Meta-analysis : Aggregate published data into a unified pharmacokinetic model, highlighting interspecies differences or dosing regimen disparities .
- Open data sharing : Publish raw datasets (e.g., plasma concentration-time curves) in repositories like Zenodo for independent validation .
Basic Research Question: What are the best practices for ensuring the stability of this compound in long-term storage?
Methodological Answer:
- Accelerated stability studies : Store samples under stress conditions (40°C/75% RH) and monitor degradation via HPLC at fixed intervals .
- Protective measures : Use amber vials to prevent photodegradation and argon/vacuum sealing to inhibit oxidation .
- Documentation : Report storage conditions (temperature, humidity) and lot numbers of solvents/reagents to trace batch-specific variability .
Advanced Research Question: How can researchers mechanistically link this compound’s structural features to its observed inhibition of specific enzymatic targets?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the chloropyridine ring and test inhibitory potency (e.g., IC50 shifts) .
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
- Crystallographic validation : Collaborate with structural biologists to solve co-crystal structures of the compound-enzyme complex, identifying key interactions (e.g., halogen bonding) .
- Data integration : Cross-reference SAR data with computational docking poses to refine mechanistic hypotheses .
Basic Research Question: What ethical guidelines apply to pharmacological testing of this compound in animal models?
Methodological Answer:
- Institutional approval : Obtain IACUC or equivalent ethics committee clearance before initiating studies .
- ARRIVE compliance : Adhere to the ARRIVE 2.0 guidelines for reporting animal experiments, including sample size justification and humane endpoints .
- Data transparency : Publish negative results (e.g., lack of efficacy) to avoid publication bias and reduce redundant testing .
Advanced Research Question: How can machine learning optimize the synthesis of this compound derivatives for high-throughput screening?
Methodological Answer:
- Dataset curation : Compile reaction data (yields, conditions) from prior studies into a structured database .
- Algorithm training : Use random forest or neural networks to predict optimal reaction parameters (e.g., solvent, catalyst) for new derivatives .
- Iterative validation : Test top algorithm-predicted conditions in parallel microreactors and update models with experimental feedback .
- Automation : Integrate robotic liquid handlers for rapid synthesis and purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
